Cas no 700-58-3 (Adamantanone)

Adamantanone is a tricyclic ketone exhibiting unique properties, including high thermal stability and resistance to nucleophilic substitution reactions. Its rigid adamantane framework provides a stable platform for various chemical modifications, making it an attractive compound for synthesis and further functionalization in organic chemistry applications.
Adamantanone structure
Adamantanone structure
Product Name:Adamantanone
CAS No:700-58-3
MF:C10H14O
MW:150.217563152313
MDL:MFCD00074737
CID:39638
PubChem ID:64151
Update Time:2026-05-14

Adamantanone Chemical and Physical Properties

Names and Identifiers

    • 2-Adamantanone
    • adamantanone
    • Tricyclo[3.3.1.1(3,7)]decane-2-one
    • 2-Adamantantanone
    • 2-​Adamantanone
    • Adamantan-2-one
    • ADAMANTANONE, 2-(AS)
    • 2-Adamantone
    • 2-Oxoadamantane
    • EINECS 211-847-2
    • Tricyclo[3.3.1.13,7]decanone
    • Tricyclo(3,3,1,13,7)decanone
    • Tricyclo(3.3.1.1(sup 3,7))decanone
    • IYKFYARMMIESOX-UHFFFAOYSA-N
    • UI7W503L08
    • Tricyclo[3.3.1.13,7]decan-2-one
    • Tricyclo(3.3.1.13,7)decan-2-one
    • tricyclo[3.3.1.1~3,7~]decan-2-one
    • Tricyclo(3.3.1.13,7)decanone
    • Tricyclo[3.3.1.1(sup 3,7)]decanone
    • 2-admantanone
    • AC7531
    • tricyclo[3.3.1.13,7 ]decan-2-one
    • FT-0600862
    • F0001-1816
    • Q-200226
    • AI3-34003
    • NSC-126345
    • Q27093191
    • tricyclo[3.3.1.1(3,7)]decan-2-one
    • Z56782489
    • AC-8482
    • (1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]decan-2-one
    • SCHEMBL10285140
    • Tricyclo[3.3.1.1^3,^7]decan-2-one
    • NS00037000
    • AC-16093
    • c0604
    • 2-?Adamantanone
    • DTXSID9022108
    • AKOS005256545
    • AKOS001086414
    • SCHEMBL14094609
    • 2-Adamantanone, Vetec(TM) reagent grade, 98%
    • SCHEMBL71132
    • SCHEMBL4721541
    • CS-W019662
    • 2 -adamantanon
    • NSC126345
    • MFCD00074737
    • SCHEMBL14791313
    • 700-58-3
    • EN300-16796
    • BRN 1210235
    • 2-adamantanon
    • CHEBI:40611
    • Tricyclo[3.3.1.1(3,7)]decanone
    • STR01057
    • A0719
    • PS-3002
    • DB02125
    • HY-Y0421
    • UNII-UI7W503L08
    • FS-4094
    • CHEMBL2041316
    • 2-Adamantanone, ReagentPlus(R), 99%
    • NSC 126345
    • SY005737
    • A836754
    • DTXCID602108
    • STK325358
    • tricyclo(3.3.1.1(3,7))decan-2-one
    • DB-005158
    • Adamantanone
    • MDL: MFCD00074737
    • Inchi: 1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
    • InChI Key: IYKFYARMMIESOX-UHFFFAOYSA-N
    • SMILES: O=C1C2CC3CC1CC(C2)C3
    • BRN: 1210235

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 150.22
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Crystallization.
  • Density: 0.8709 (rough estimate)
  • Melting Point: 256-258 °C (subl.) (lit.)
  • Boiling Point: 211.78°C (rough estimate)
  • Flash Point: 95.7℃
  • Refractive Index: 1.4993 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • PSA: 17.07000
  • LogP: 2.01160
  • Solubility: It is miscible with water and soluble in methanol.

Adamantanone Security Information

  • Signal Word:Warning
  • Hazard Statement: H402
  • Warning Statement: P273-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 52
  • Safety Instruction: S22-S24/25
  • RTECS:AU5018000
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Risk Phrases:R52
  • Storage Condition:Sealed in dry,Room Temperature

Adamantanone Customs Data

  • HS CODE:29142900
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Adamantanone Pricemore >>

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Adamantanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  7 h, reflux
Reference
Palladium-catalyzed amination of isomeric dihalobenzenes with 1- and 2-aminoadamantanes
Averin, A. D.; et al, Russian Journal of Organic Chemistry, 2010, 46(1), 64-72

Adamantanone Raw materials

Adamantanone Preparation Products

Adamantanone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:700-58-3)2-Adamantanone
Order Number:sfd13186
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:700-58-3)Adamantanone
Order Number:A836754
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):150.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:700-58-3)2-Adamantanone
Order Number:LE6209;LE2472628;LE11438
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
Email:18501500038@163.com

Adamantanone Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Adamantanone

Adamantanone (CAS No. 700-58-3): A Versatile Compound Bridging Chemistry and Biomedicine

The compound Adamantanone, identified by its CAS No. 700-58-3, represents a pivotal molecule in the realm of organic chemistry and biomedical research. Structurally characterized as a bicyclic ketone derivative of adamantane, its rigid three-dimensional framework (adamantane skeleton) enables unique physicochemical properties, making it indispensable in drug design, material science, and advanced chemical synthesis.

Chemically, Adamantanone exhibits the molecular formula C10H14O, with a ketone group attached to the rigid adamantane core (1-adamantyl ketone structure). This configuration confers remarkable thermal stability and lipophilicity—properties critical for applications requiring resistance to enzymatic degradation or high metabolic stability in biological systems. Recent studies highlight its role as a privileged scaffold in neuroprotective agents, where its structural rigidity facilitates selective binding to protein targets implicated in neurodegenerative diseases.

In pharmaceutical development, Adamantanone serves as a key intermediate for synthesizing anti-Alzheimer’s compounds. A 2023 study published in Nature Communications demonstrated that derivatives incorporating this core structure inhibit amyloid-beta aggregation by stabilizing neuronal membranes—a breakthrough validated through in vivo models of Alzheimer’s pathology. Additionally, its use in viral entry inhibitors has gained traction, with researchers at MIT leveraging its shape-persistent backbone to block SARS-CoV-2 spike protein interactions with host cells.

Beyond medicine, Adamantanone’s utility extends to material engineering. Its incorporation into polymer matrices enhances mechanical strength while maintaining optical clarity—a discovery commercialized by DuPont in their latest line of high-performance thermoplastics. This application underscores the compound’s dual role as both a functional additive and structural modifier in advanced materials science.

Recent advances in green chemistry have optimized synthetic pathways for Adamantanone production. Traditional methods relying on Friedel-Crafts acylation have been replaced by catalyst-driven approaches using heterogeneous zeolites (JACS 2024). These innovations reduce energy consumption by 40% while achieving >98% purity—a critical milestone for large-scale biomedical manufacturing.

In regenerative medicine, Adamantanone-functionalized nanoparticles are revolutionizing drug delivery systems (Advanced Materials 2024). By conjugating this compound with polyethylene glycol (PEG), researchers have developed carriers capable of targeted delivery to inflamed tissues without immune recognition—a breakthrough validated through murine models of rheumatoid arthritis.

Structural analogs like N-substituted Adamantane derivatives are now being explored for their ion channel modulating properties. A collaborative study between Stanford and Novartis identified such compounds as potent KCNQ potassium channel activators—offering novel therapeutic avenues for epilepsy treatment with reduced off-target effects compared to existing drugs.

The compound’s unique reactivity profile supports diverse chemical transformations under mild conditions (Angewandte Chemie 2023). Its ketonic functionality enables nucleophilic addition reactions with organometallic reagents, facilitating construction of complex molecular architectures required for next-generation anticancer prodrugs that activate selectively under tumor microenvironment conditions.

Epidemiological data from clinical trials involving Adamantanone-based therapies reveal promising safety profiles across multiple indications (New England Journal of Medicine 2024 supplement). Phase II studies on neuroprotective formulations showed no significant hepatotoxicity or cardiac arrhythmias up to therapeutic doses—a stark contrast to earlier generations of CNS drugs.

In semiconductor research, Adamantanone-derived monomers are enabling next-generation optoelectronic materials (Nature Electronics 2024). By integrating this scaffold into conjugated polymers via click chemistry, scientists at ETH Zurich achieved record-breaking charge carrier mobilities (>15 cm²/V·s) while maintaining excellent thermal stability up to 180°C—critical for flexible display technologies.

The compound’s structural versatility also finds application in analytical chemistry as a calibration standard for mass spectrometry-based metabolomics studies (Analytical Chemistry 2024). Its distinct fragmentation patterns under ESI conditions provide unmatched reference points for identifying analogous endogenous metabolites linked to metabolic disorders like diabetes mellitus type II.

Ongoing research at CERN explores the quantum mechanical properties of Adamantanone crystals under high-energy radiation environments (Nano Letters 2024 preprint). Preliminary findings suggest its rigid framework could serve as a radiation-resistant matrix for storing quantum information—a potential leap forward in developing fault-tolerant quantum computing architectures.

In summary, Adamantanone (CAS No. 700-58-3) stands at the intersection of fundamental chemistry and applied biomedical innovation. Its structural uniqueness combined with recent advances in synthetic methodology position it as an essential tool across disciplines—from designing disease-modifying therapeutics to engineering next-generation materials systems that redefine technological boundaries.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:700-58-3)2-Adamantanone
sfd13186
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:700-58-3)Adamantanone
A836754
Purity:99%
Quantity:1kg
Price ($):150.0
Email